molecular formula C16H18N2O6 B1345257 Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 952183-66-3

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1345257
M. Wt: 334.32 g/mol
InChI Key: RQRVJCAPVYWNDW-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of 1,2,3,4-tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. These compounds have been extensively studied due to their potential as therapeutic agents, particularly in the field of antiviral research .

Synthesis Analysis

The synthesis of related 1,2,3,4-tetrahydropyrimidine derivatives has been reported in the literature. For instance, the synthesis of 6-methyl-2-methoxy-4-O-acyloxy and 6-methyl-2,4-di-O-acyloxypyrimidine derivatives has been described, showcasing their utility as acylating agents and inhibitors of uracil DNA glycosylases . These synthetic routes often involve the acylation of amines, alcohols, thiols, and α-amino acids, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and conformational analysis of similar tetrahydropyrimidine derivatives have been performed using X-ray crystallography and quantum chemical calculations . These studies have revealed that the heterocyclic ring often adopts a quasi-boat conformation, with the aryl group occupying a pseudo-axial position. The presence of stereocenters in the heterocyclic ring can lead to the formation of enantiomers, which are typically arranged in the crystal structure through hydrogen bonding, resulting in an enantio-syndio packing .

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives has been explored in various chemical reactions. For example, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to ring expansion or nucleophilic substitution, depending on the reaction conditions . These reactions are influenced by the basicity and nucleophilicity of the reaction media, demonstrating the versatility of tetrahydropyrimidine derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine esters have been investigated through experimental techniques such as bomb calorimetry and derivative analysis . These studies provide insights into the thermodynamic properties of the compounds, including enthalpies of combustion, formation, fusion, vaporization, and sublimation . Such data are essential for understanding the stability and reactivity of the compounds under various conditions.

Scientific Research Applications

Chemical Structure and Reactions

  • This compound has been studied in the context of ring expansion reactions, leading to derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate (Bullock et al., 1972). These derivatives undergo acid-catalyzed ring contraction, highlighting the compound's reactivity and potential in synthetic chemistry.

Thermodynamic Properties

  • Research on esters of 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, closely related to the compound , has explored their thermodynamic properties. The enthalpies of combustion, formation, fusion, vaporization, and sublimation have been calculated, providing insights into their physical and chemical behavior (Klachko et al., 2020).

Reaction Pathways

  • The compound has been part of studies focusing on reaction pathways, such as the dramatic effect of thiophenol on its reactions. These investigations reveal insights into ring expansion versus nucleophilic substitution, fundamental aspects of organic synthesis (Fesenko et al., 2010).

Solubility and Mixing Properties

  • The solubility of this compound in various solvents and the corresponding enthalpy and entropy of mixing have been examined. This kind of study is crucial for understanding its behavior in different chemical environments and potential applications (Ridka et al., 2019).

properties

IUPAC Name

methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-22-10-6-4-9(5-7-10)14-13(15(20)24-3)11(8-12(19)23-2)17-16(21)18-14/h4-7,14H,8H2,1-3H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRVJCAPVYWNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640017
Record name Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

952183-66-3
Record name Methyl 1,2,3,6-tetrahydro-5-(methoxycarbonyl)-6-(4-methoxyphenyl)-2-oxo-4-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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